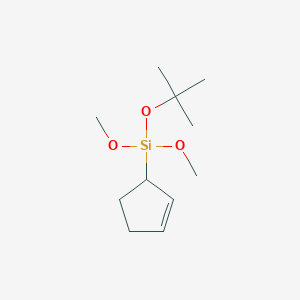
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butoxy group, a cyclopent-2-en-1-yl group, and two methoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane typically involves the reaction of cyclopent-2-en-1-yl derivatives with tert-butoxy and methoxy silane reagents. One common method includes the use of tert-butyl(dimethyl)silyl chloride and cyclopent-2-en-1-yl alcohol under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (such as temperature, pressure, and pH), and efficient purification techniques to obtain the final product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, while the methoxy groups can participate in nucleophilic substitution reactions. The cyclopent-2-en-1-yl group provides structural rigidity and can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
- tert-Butyl(dimethylsilyl)oxycyclopent-2-en-1-one
Uniqueness
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is unique due to the combination of its tert-butoxy, cyclopent-2-en-1-yl, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
144663-77-4 |
|---|---|
Formule moléculaire |
C11H22O3Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
cyclopent-2-en-1-yl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)14-15(12-4,13-5)10-8-6-7-9-10/h6,8,10H,7,9H2,1-5H3 |
Clé InChI |
ODIKNLRDZKZYGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C1CCC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


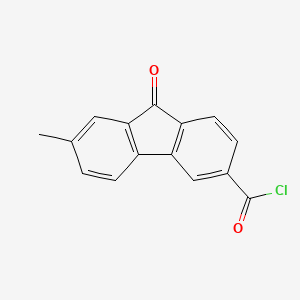
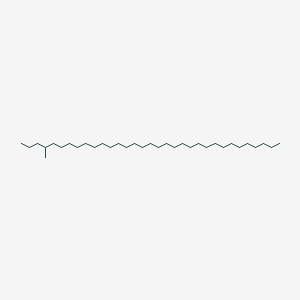
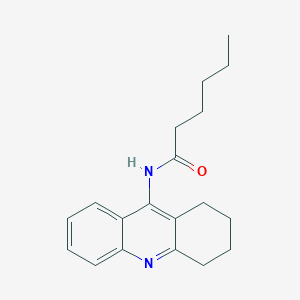
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
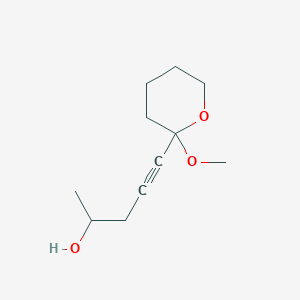
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
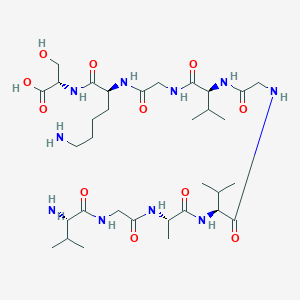
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)

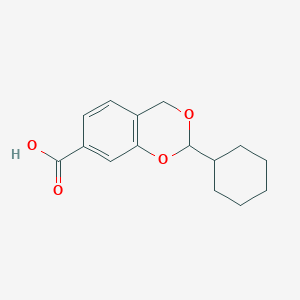
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
